Home > Products > Screening Compounds P101304 > Methohexital sodium
Methohexital sodium - 309-36-4

Methohexital sodium

Catalog Number: EVT-275399
CAS Number: 309-36-4
Molecular Formula: C14H17N2NaO3
Molecular Weight: 284.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sodium methohexital is a white powder. (NTP, 1992)
Methohexital sodium is the sodium salt of methohexital. It has a role as an intravenous anaesthetic. It contains a methohexital(1-).
Methohexital Sodium is the sodium salt of methohexital, a rapid, short-acting barbituric acid derivative, with anesthetic activity. Methohexital binds to the chloride ionophore site of the gamma-aminobutyric acid (GABA)-A/chloride ionophore receptor complex, thereby enhancing the inhibitory actions of GABA-A in the brain. This leads to synaptic inhibition, decreased neuronal excitability and induction of anesthesia. In addition, this agent decreases glutamate (Glu) responses.
An intravenous anesthetic with a short duration of action that may be used for induction of anesthesia.
See also: Methohexital (has active moiety).
Overview

Methohexital sodium is an ultra-short-acting barbiturate primarily used in anesthesia for the induction of sedation. This compound is characterized by its rapid onset of action and short duration, making it suitable for various medical procedures requiring quick sedation. Methohexital sodium is a sodium salt derived from barbituric acid, and its chemical formula is C14H18N2O3NaC_{14}H_{18}N_{2}O_{3}Na .

Source and Classification

Methohexital sodium belongs to the class of medications known as barbiturates, which act as central nervous system depressants. It is classified as an intravenous anesthetic and is particularly noted for its effectiveness in inducing anesthesia quickly . The drug is often employed in both surgical settings and for sedation during diagnostic procedures.

Synthesis Analysis

The synthesis of methohexital sodium involves several key steps:

  1. Alkylation of Barbituric Acid:
    • Barbituric acid reacts with ethyl bromide to form 5-ethylbarbituric acid.
    Barbituric acid+Ethyl bromide5 Ethylbarbituric acid\text{Barbituric acid}+\text{Ethyl bromide}\rightarrow \text{5 Ethylbarbituric acid}
  2. Introduction of the N1 Side Chain:
    • The 5-ethylbarbituric acid undergoes further alkylation with 1-bromo-3-methylbutane to yield methohexital.
    5 Ethylbarbituric acid+1 Bromo 3 methylbutaneMethohexital\text{5 Ethylbarbituric acid}+\text{1 Bromo 3 methylbutane}\rightarrow \text{Methohexital}
  3. Formation of Sodium Salt:
    • Finally, methohexital is converted into its sodium salt form through reaction with sodium hydroxide.
    Methohexital+NaOHMethohexital sodium\text{Methohexital}+\text{NaOH}\rightarrow \text{Methohexital sodium}

These steps illustrate a multi-stage synthetic process that transforms a simple barbiturate into a more complex and clinically useful anesthetic .

Molecular Structure Analysis

The molecular structure of methohexital sodium features a barbiturate core with specific substituents that enhance its pharmacological properties. The structural formula can be represented as follows:

C14H18N2O3Na\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{Na}

Structural Details

  • Barbiturate Core: The core structure consists of a pyrimidine ring, which is essential for its activity as a central nervous system depressant.
  • Substituents: Methohexital has an ethyl group at the C5 position and a methylhexyl side chain at the N1 position, which contribute to its lipid solubility and potency .
Chemical Reactions Analysis

Methohexital sodium can undergo various chemical reactions typical of barbiturates, including:

  • Hydrolysis: In aqueous environments, methohexital can hydrolyze, leading to the formation of inactive metabolites.
  • Oxidation: The side chain can be oxidized in metabolic pathways, primarily in the liver, resulting in hydroxymethohexital, an inactive metabolite .

These reactions are crucial for understanding the drug's pharmacokinetics and metabolism.

Mechanism of Action

Methohexital sodium primarily exerts its effects through the modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system:

  • GABA Receptor Agonism: Methohexital enhances GABA's inhibitory effects at the GABA_A receptor, increasing chloride ion influx into neurons. This hyperpolarizes the neurons, leading to decreased neuronal excitability and sedation .
  • Rapid Onset: Due to its lipid solubility, methohexital rapidly crosses the blood-brain barrier, achieving peak concentrations within approximately 30 seconds after intravenous administration. The duration of action typically lasts between 4 to 7 minutes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Methohexital sodium is typically presented as a white crystalline powder.
  • Solubility: It is highly soluble in water due to its sodium salt form, facilitating intravenous administration.

Chemical Properties

  • Melting Point: The melting point ranges around 150–155 °C.
  • Stability: Methohexital is stable under normal storage conditions but can degrade when exposed to light or moisture.

These properties are essential for ensuring proper handling and administration in clinical settings .

Applications

Methohexital sodium has several significant applications in medical practice:

  1. Induction of Anesthesia: It is widely used for rapid induction in general anesthesia protocols due to its quick onset and short duration.
  2. Sedation for Procedures: Methohexital is effective for providing sedation during short diagnostic or therapeutic procedures, such as endoscopies or dental surgeries .
  3. Emergency Situations: Its rapid action makes it suitable for emergency intubations or rapid sequence induction scenarios.
Historical Development and Theoretical Foundations

Evolution of Barbiturate-Based Anesthetics in Modern Medicine

The development of barbiturate anesthetics revolutionized surgical medicine by providing controllable sedation. Barbituric acid was first synthesized in 1864 by Adolf von Baeyer, but its derivatives remained pharmacologically inert until 1903, when Emil Fischer and Joseph von Mering discovered barbital (5,5-diethylbarbituric acid), the first clinically usable barbiturate hypnotic [1] [4]. This breakthrough initiated the "barbiturate era" (1920s–1950s), during which over 2,500 barbiturates were synthesized, with 50 entering clinical practice [1]. The 1934 discovery of thiopental—a sulfur-containing analog—established intravenous anesthesia as a viable alternative to inhalational agents like ether. Thiopental dominated anesthetic induction for six decades due to its rapid onset, paving the way for ultrashort-acting agents like methohexital [4] [9].

Table 1: Milestones in Barbiturate Anesthetic Development

YearDiscovery/EventKey CompoundClinical Impact
1864Synthesis of barbituric acidBarbituric acidFoundation for future derivatives
1903First bioactive barbiturateBarbitalIntroduced oral sedation
1934Thiobarbiturate synthesisThiopentalEnabled IV anesthesia induction
1957N-methylated barbiturate introductionMethohexitalShortened recovery time for procedures

Methohexital Sodium’s Emergence as a Short-Acting Anesthetic Agent

Methohexital sodium (marketed as Brevital®) emerged from systematic structural modifications of the barbiturate core. Synthesized in 1957 by Stoelting, it featured critical innovations:

  • Methylation at the N1 position of the barbituric acid ring
  • An alkynyl side chain at C5 (1-methyl-2-pentynyl group) [9]These alterations enhanced lipid solubility and reduced distribution half-life, resulting in a 5–7 minute duration of anesthesia—significantly shorter than thiopental’s 30+ minutes. Methohexital’s rapid redistribution to peripheral tissues (not hepatic metabolism) allowed quick emergence, making it ideal for electroconvulsive therapy (ECT) and outpatient procedures [2] [6]. By the 1980s, it became the preferred agent for ECT due to its seizure-prolonging effects [3].

Comparative Analysis of Methohexital’s Pharmacological Classification Within the Barbiturate Family

Barbiturates are classified by duration of action, determined by their chemical substituents:

Table 2: Barbiturate Classification by Duration of Action

ClassificationDurationKey CompoundsStructural Features
Ultra-short-acting< 30 minutesMethohexital, ThiopentalN1 methylation; C5 alkynyl/alkyl-sulfur chains
Short-acting3–4 hoursSecobarbitalBranched alkyl groups at C5
Intermediate-acting4–6 hoursButalbitalCyclic or unsaturated C5 chains
Long-acting> 6 hoursPhenobarbitalPhenyl group at C5

Methohexital’s ultra-short activity stems from three factors:

  • High lipid solubility (log P = 2.2), facilitating rapid blood-brain barrier penetration
  • N1 methylation, which reduces ionization and accelerates tissue redistribution [9]
  • Steric optimization of C5 substituents, preventing prolonged protein binding [5] [7]

Unlike long-acting barbiturates (e.g., phenobarbital), methohexital lacks anticonvulsant properties due to its methyl group, which paradoxically lowers seizure threshold. This makes it uniquely suited for ECT, where enhanced seizure duration correlates with therapeutic efficacy [2] [6].

Chemical Structure and Mechanism of Action

Properties

CAS Number

309-36-4

Product Name

Methohexital sodium

IUPAC Name

sodium;5-hex-3-yn-2-yl-1-methyl-4,6-dioxo-5-prop-2-enylpyrimidin-2-olate

Molecular Formula

C14H17N2NaO3

Molecular Weight

284.29 g/mol

InChI

InChI=1S/C14H18N2O3.Na/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18;/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19);/q;+1/p-1

InChI Key

KDXZREBVGAGZHS-UHFFFAOYSA-M

SMILES

CCC#CC(C)C1(C(=O)N=C(N(C1=O)C)[O-])CC=C.[Na+]

Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)

Synonyms

Brevimytal Natrium
Brevital
Brietal
Brietal Sodium
Brietal-Sodium
Methohexital
Methohexital Sodium
Methohexital, Monosodium Salt
Methohexitone
Monosodium Salt Methohexital
Natrium, Brevimytal
Sodium, Methohexital

Canonical SMILES

CCC#CC(C)C1(C(=O)N=C(N(C1=O)C)[O-])CC=C.[Na+]

Isomeric SMILES

CCC#CC(C)C1(C(=O)N=C(N(C1=O)C)[O-])CC=C.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.